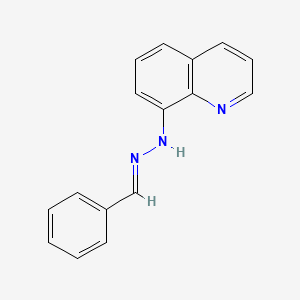

Benzaldehyde quinolin-8-ylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde quinolin-8-ylhydrazone is a chemical compound with the molecular formula C16H13N3 . It is used in various applications, including as a precursor for other chemical syntheses.

Synthesis Analysis

The synthesis of Benzaldehyde quinolin-8-ylhydrazone involves complex chemical reactions. A study published in Nature Communications discusses the synthesis of benzaldehyde, a component of Benzaldehyde quinolin-8-ylhydrazone . The synthesis involves a peroxisomal heterodimeric enzyme and uses the β-oxidative pathway in peroxisomes . Another study discusses the synthesis of quinoline, another component of Benzaldehyde quinolin-8-ylhydrazone, from α,β-unsaturated aldehydes .Molecular Structure Analysis

The molecular structure of Benzaldehyde quinolin-8-ylhydrazone is complex and involves a combination of benzaldehyde and quinoline . The structure of benzaldehyde includes an aromatic ring, also known as a benzene ring, attached to a formyl group .Physical And Chemical Properties Analysis

Benzaldehyde quinolin-8-ylhydrazone shares some physical and chemical properties with its component, benzaldehyde. Benzaldehyde is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol. Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C .Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy involves using light-activated compounds to selectively destroy cancer cells or pathogens. Researchers have explored the photodynamic properties of 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline. When exposed to specific wavelengths of light, it generates reactive oxygen species (ROS) that can damage cellular components. PDT holds promise as a non-invasive treatment modality.

These applications highlight the diverse potential of 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline in various scientific fields. Keep in mind that ongoing research may uncover additional uses for this compound, and its multifaceted properties continue to intrigue scientists worldwide . If you’d like further details on any specific application, feel free to ask!

properties

IUPAC Name |

N-[(E)-benzylideneamino]quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBAKISPEJCLJV-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)

![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)

![2-{4-[2-(Methylsulfanyl)pyridine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2668197.png)

![4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate](/img/structure/B2668203.png)